molecular formula C14H12N2 B1330058 2-(O-tolyl)-1H-benzo[d]imidazole CAS No. 2963-64-6

2-(O-tolyl)-1H-benzo[d]imidazole

Cat. No. B1330058
CAS RN: 2963-64-6
M. Wt: 208.26 g/mol
InChI Key: XBXVUKKKEYEPTR-UHFFFAOYSA-N
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Description

The compound 2-(O-tolyl)-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound 2-(O-tolyl)-1H-benzo[d]imidazole is not directly mentioned in the provided papers, the general class of benzo[d]imidazole derivatives is well-represented, indicating the importance of this scaffold in chemical research.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine involves a multi-step process including elemental analysis, FT-IR spectroscopy, and NMR spectroscopies . Another derivative, 2-(2-aminophenyl) Benz imidazole, was synthesized using a simple one-pot synthesis method, demonstrating the versatility of synthetic approaches for this class of compounds . Additionally, benzo[d]imidazo[2,1-b]thiazole analogues were synthesized via a one-pot metal-free procedure, indicating the possibility of synthesizing related structures without the need for metal catalysts .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often characterized using X-ray crystallography, as seen in the structural characterization of 2-(2-aminophenyl) Benz imidazole . The crystallographic data provide detailed information about the molecular geometry, which can be compared with theoretical calculations such as density functional theory (DFT) to validate the experimental findings .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions, as their reactivity can be influenced by the presence of substituents on the benzene ring. The papers provided do not detail specific reactions for 2-(O-tolyl)-1H-benzo[d]imidazole, but they do discuss the synthesis of related compounds and the effects of substituent groups on the yields of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be explored through experimental and theoretical methods. For example, the spectroscopic characterization, including vibrational frequencies and NMR chemical shifts, provides insights into the physical properties of these compounds . Theoretical calculations can predict molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMO), and non-linear optical properties, which are crucial for understanding the chemical behavior and potential applications of these compounds . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures can be calculated to further understand the stability and reactivity of these molecules .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, such as 2-(O-tolyl)-1H-benzo[d]imidazole, have been synthesized and characterized for their corrosion inhibition potential. Studies demonstrate their effectiveness in inhibiting corrosion of carbon steel in acidic environments. The inhibitors function through adsorption, following the Langmuir adsorption isotherm, and are classified as mixed-type inhibitors (Rouifi et al., 2020).

Interaction with Biological Molecules

Research has been conducted on the binding interaction of benzimidazole derivatives with bovine serum albumin (BSA). This study provides insights into the fluorescence quenching mechanism of BSA by these compounds and evaluates their binding constants, contributing to understanding their biological interactions (Jayabharathi et al., 2012).

Photovoltaic Applications

Benzimidazole derivatives have been explored for their potential in photovoltaic applications, such as in the synthesis of new ionic liquids for dye-sensitized solar cells. These compounds have shown promising results in generating photocurrent and photovoltage under solar light (Ramkumar et al., 2014).

Anticancer Activity

The synthesis of benzimidazole derivatives with anticancer properties is an active area of research. Several studies have synthesized and evaluated such compounds, showing significant in vitro anticancer activity against various cancer cell lines. These compounds are being considered as potential lead compounds for further development in cancer treatment (Rashid et al., 2012), (Rashid, 2020).

Antimicrobial Activity

Benzimidazole derivatives have been shown to possess antimicrobial activities. Studies have synthesized new compounds and evaluated their efficacy against various microbial strains, demonstrating their potential in developing new antimicrobial agents (Khabnadideh et al., 2012).

Safety And Hazards

Imidazole is harmful if swallowed and causes severe skin burns and eye damage . It may also damage fertility or the unborn child . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2-(2-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXVUKKKEYEPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183809
Record name Benzimidazole, 2-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(O-tolyl)-1H-benzo[d]imidazole

CAS RN

2963-64-6
Record name 2-(2-Methylphenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2963-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-(o-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
HS Hanumantappa, B Singh, D Kishore… - Rasayan Journal of …, 2021 - rasayanjournal.co.in
A novel series of 1-methyl-2, 6-diphenylbenzoimidazole and 1-methyl-phenyl (o-tolyl) benzo [d] imidazole derivatives were synthesized from 4-bromobenzene-1, 2-diamine and benzoic …
Number of citations: 3 rasayanjournal.co.in
ZH Li, LP Xue - Zeitschrift für Kristallographie-New Crystal Structures, 2012 - degruyter.com
Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2 Page 1 Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2 Zhao-Hao Li* and Li-Ping Xue Luoyang Normal University, College of Chemistry …
Number of citations: 0 www.degruyter.com
Z Lv, J Liu, W Wei, J Wu, W Yu… - Advanced Synthesis & …, 2016 - Wiley Online Library
An intramolecular aryl C−H amination reaction has been achieved using molecular iodine as the sole oxidant for the synthesis of benzimidazole derivatives. The required substrates …
Number of citations: 32 onlinelibrary.wiley.com
D Agarwal, A Verma, J Dhanik, VK Kasana - 2018 - academia.edu
We have developed a greener synthetic method for the synthesis of 1H-benzo [d] imidazoles, quinoxalines and 2, 3-dihydro-1H-benzo [b][1, 4] diazepines from the diversity of aromatic …
Number of citations: 2 www.academia.edu
L Shi, TT Wu, Z Wang, JY Xue, YG Xu - European Journal of Medicinal …, 2014 - Elsevier
Inhibition of the VEGF signaling pathway has become a valuable approach in the treatment of cancers. In this work, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine …
Number of citations: 46 www.sciencedirect.com
Y Shi, DT Yang, SK Mellerup, N Wang, T Peng… - Organic …, 2016 - ACS Publications
Three isoelectronic analogues of pyrido[2,1-a]isoindole have been found to undergo a facile 1,1-hydroboration with HBMes 2 borane, which provides a new and convenient method for …
Number of citations: 38 pubs.acs.org
C Chen, C Chen, B Li, J Tao, J Peng - Molecules, 2012 - mdpi.com
A straightforward method has been developed for the synthesis of the benzimidazole ring system through a carbon-nitrogen cross-coupling reaction. In the presence of 2.0 equiv. of K 2 …
Number of citations: 50 www.mdpi.com
D Mahesh, P Sadhu… - The Journal of Organic …, 2016 - ACS Publications
Copper(II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide is described in the presence of TBHP at moderate temperature. This one-pot …
Number of citations: 76 pubs.acs.org
D Ma, X Ji, Z Wu, C Cheng, B Zhou… - Advanced Synthesis & …, 2019 - Wiley Online Library
An efficient approach for the synthesis of benzimidazoles has been developed through the Pd‐catalyzed amination of 2‐iodobenzimines with diaziridinone. A wide range of 2‐(hetero)…
Number of citations: 15 onlinelibrary.wiley.com
L Shi, TT Wu, Z Wang, JY Xue, YG Xu - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
Both c-Met and VEGFR-2 are important targets for the treatment of cancers. In this study, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were …
Number of citations: 55 www.sciencedirect.com

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